2-Methylcyclotrisiloxane

Description

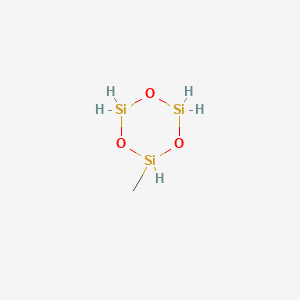

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

CH8O3Si3 |

|---|---|

Molecular Weight |

152.33 g/mol |

IUPAC Name |

2-methyl-1,3,5,2,4,6-trioxatrisilinane |

InChI |

InChI=1S/CH8O3Si3/c1-7-3-5-2-6-4-7/h7H,5-6H2,1H3 |

InChI Key |

HJWYBFFQDXNWHV-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH]1O[SiH2]O[SiH2]O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylcyclotrisiloxane and Substituted Cyclotrisiloxanes

Direct Synthesis Routes to Cyclotrisiloxanes

Direct synthesis methods aim to produce the cyclotrisiloxane (B1260393) ring system in a single key step from readily available starting materials. These routes are often favored for their efficiency and scalability.

A prevalent method for synthesizing cyclotrisiloxanes is the hydrolytic condensation of dichlorosilanes. acs.org This process typically involves the reaction of a dichlorosilane (B8785471) with water, often in the presence of a base or a catalyst to control the reaction rate and selectivity towards the desired cyclic trimer. The reaction conditions, such as solvent, temperature, and the nature of the substituents on the silicon atom, can significantly influence the yield and the distribution of cyclic oligomers (trimers, tetramers, etc.). For instance, the hydrolysis of dichlorosilanes can be carried out in various solvents, and the choice of solvent can affect the outcome of the reaction. researchgate.net

A modified procedure involves the use of sodium bicarbonate (NaHCO3) and pyridine (B92270). This method has been reported to produce a mixture of organocyclosiloxanes, with the cyclotrisiloxane being the main product. researchgate.net The yields of cyclotrisiloxanes using this approach can range from 33% to 67%, which is considered high for a one-pot synthesis from dichlorosilanes. researchgate.net

| Reactant | Reagents | Main Product | Yield (%) |

| Dimethyldichlorosilane | NaHCO3, Pyridine | Hexamethylcyclotrisiloxane (B157284) | 45 |

| Phenylmethyldichlorosilane | NaHCO3, Pyridine | 1,3,5-Triphenyl-1,3,5-trimethylcyclotrisiloxane | 67 |

This table presents data on the synthesis of cyclotrisiloxanes via condensation of dichlorosilanes.

The use of metal oxides, such as zinc oxide (ZnO), provides an alternative route for the cyclization of dichlorosilanes. acs.org This method is particularly effective for the synthesis of certain substituted cyclotrisiloxanes. In this process, the dichlorosilane is reacted with a suspension of zinc oxide in a suitable solvent, such as ethyl acetate (B1210297). kpi.ua This reaction leads to the formation of a mixture of cyclic oligomers, from which the desired cyclotrisiloxane can be separated, often by recrystallization. kpi.ua For example, the reaction of i-PrPhSiCl2 with ZnO yields a mixture of cyclotrisiloxane, cyclotetrasiloxane, and higher oligomers. acs.org The yields of cyclic trimers in ZnO-mediated reactions are typically around 40%. kpi.ua

Another refined method for the synthesis of specific cyclotrisiloxanes involves the use of a pre-formed pyridine-disiloxanediol complex. kpi.ua This technique offers a high degree of control over the cyclization process, leading to good yields of the desired cyclic trimer. The process begins with the preparation of a 1,1,3,3-tetraorganodisiloxane-1,3-diol, which is then complexed with pyridine. kpi.ua This complex is subsequently reacted with a diorganodichlorosilane to yield the target cyclotrisiloxane. kpi.ua This method has been successfully employed for the synthesis of asymmetrically substituted cyclotrisiloxanes with yields ranging from 60% to 80%. kpi.ua

Synthesis of Substituted 2-Methylcyclotrisiloxane Analogues

The synthesis of substituted this compound analogues allows for the introduction of various functional groups onto the cyclotrisiloxane ring, thereby tuning the properties of the resulting materials.

Fluoroalkyl-substituted cyclotrisiloxanes are of significant interest due to the unique properties conferred by the fluorine atoms, such as increased hydrophobicity and thermal stability. mdpi.com The synthesis of these compounds typically involves the hydrolysis and condensation of fluoroalkyl-substituted silane (B1218182) precursors. For instance, 1,3,5-tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane can be synthesized from (3,3,3-trifluoropropyl)dichloromethylsilane. chemicalbook.com The synthesis often results in a mixture of cyclic siloxanes, and the desired trimer needs to be separated. researchgate.net These fluoroalkyl-substituted cyclotrisiloxanes are valuable monomers for the synthesis of fluorosilicone polymers via ring-opening polymerization. dntb.gov.uagoogle.com

| Precursor | Product |

| (3,3,3-Trifluoropropyl)dichloromethylsilane | 1,3,5-Tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane |

This table illustrates the precursor for the synthesis of a fluoroalkyl-substituted cyclotrisiloxane.

Deuterated cyclotrisiloxanes are valuable in various research applications, particularly in mechanistic studies and for creating materials for neutron scattering experiments. ornl.gov The synthesis of these compounds involves the use of deuterated starting materials. For example, deuterated 1,3,5-trimethyl-1,3,5-triethyl-d6 cyclotrisiloxane has been synthesized and is commercially available for research purposes. polymersource.ca The synthesis of such specialized molecules requires precise control over the reaction conditions to ensure high levels of deuteration and chemical purity. ornl.gov

Synthesis of Phenyl-Substituted Cyclotrisiloxanes

The introduction of phenyl groups into the cyclotrisiloxane ring significantly enhances the thermal stability and refractive index of the resulting polymers. The synthesis of phenyl-substituted cyclotrisiloxanes can be achieved through several routes, primarily involving the cyclization of dichlorosilanes or the reaction of dichlorosilanes with disiloxanediols.

One common method involves the Grignard reaction to produce diaryldichlorosilanes, which are then cyclized. For instance, the reaction between silicon tetrachloride and arylmagnesium bromide, or phenyltrichlorosilane (B1630512) with arylmagnesium bromide, yields the corresponding diaryldichlorosilanes. kpi.ua These precursors can then be cyclized. For example, di(p-tolyl)dichlorosilane or (phenyl/p-tolyl)dichlorosilane can be obtained with yields of about 80% through a Grignard reaction, followed by fractional distillation. kpi.ua

Another established method is the reaction of dichlorosilanes with a pyridine complex of tetraphenyldisiloxanediol. kpi.ua For example, the reaction of (methyl/phenyl)dichlorosilane or dimethyldichlorosilane with a pyridine-tetraphenyldisiloxanediol complex in benzene (B151609) can produce 1,1,3,3,5-penta(phenyl)-5-(methyl)cyclotrisiloxane and 1,1,3,3-tetra(phenyl)-5,5-di(methyl)cyclotrisiloxane, respectively. kpi.ua Similarly, reacting diphenyldichlorosilane or di(p-tolyl)dichlorosilane with a suspension of zinc oxide in ethyl acetate at room temperature can yield cyclic trimers after recrystallization from toluene (B28343), with a yield of about 40%. kpi.ua

The Piers-Rubinsztajn (PR) reaction offers a milder route to phenyl-rich siloxanes. This reaction utilizes hydrogen-containing siloxanes and diphenyldialkoxysilanes, catalyzed by tris(pentafluorophenyl)borane, to produce poly(phenyl-substituted siloxanes/silsesquioxanes). researchgate.net This method allows for a high degree of structural control, including the synthesis of alternating copolymers with varying phenyl content. researchgate.net

The synthesis of hexa(1-pyrenyl)cyclotrisiloxane has been successfully achieved from di(1-pyrenyl)silanediol in the presence of a weak base like tetraethylammonium (B1195904) acetate in acetonitrile (B52724) at 60 °C, with an 18% yield. nih.govnih.gov This demonstrates the feasibility of incorporating large polycyclic aromatic groups directly onto the cyclotrisiloxane ring.

Incorporation of Vinyl Functionality

The vinyl group is a crucial functional moiety in silicone chemistry, as it allows for crosslinking reactions, typically through hydrosilylation, to form elastomers. The synthesis of vinyl-substituted cyclotrisiloxanes is therefore of significant industrial importance.

A primary method for synthesizing vinyl-substituted cyclotrisiloxanes is the cyclotrimerization of methylvinylsilanol precursors. This process often starts with the hydrolysis of methylvinyldichlorosilane to generate methylvinylsilanol, which then undergoes condensation to form cyclic trimers.

Anionic ring-opening polymerization (ROP) of vinyl-substituted cyclotrisiloxanes, such as (ViMeSiO)₃ (V₃), is a key method for producing reactive polymer blocks. figshare.comcapes.gov.br The copolymerization of V₃ with hexamethylcyclotrisiloxane (D₃) in THF, initiated by butyllithium (B86547) (BuLi), has been studied to understand the kinetics and distribution of vinyl groups in the resulting polymer chains. figshare.comcapes.gov.br

Hydrosilylation reactions provide another route for introducing vinyl groups. For instance, reacting 1,3,5-trimethylcyclotrisiloxane with vinyltrimethylsilane (B1294299) in the presence of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane) can yield 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) (V₃D₃) with over 90% conversion.

Furthermore, hydridosiloxanylalkylcyclotrisiloxanes can be prepared by reacting vinyl-substituted cyclotrisiloxanes with an excess of a dihydride functional siloxane, such as tetramethyldisiloxane, in a platinum-catalyzed reaction. google.com This method is general and not limited to specific alkyl or vinyl group substitutions on the cyclotrisiloxane ring. google.com

Reaction Conditions and Optimization in Cyclotrisiloxane Synthesis

The synthesis of cyclotrisiloxanes is highly dependent on reaction conditions, which must be carefully controlled to maximize yield and minimize the formation of undesirable by-products, such as linear polymers or larger cyclic oligomers.

Solvent Effects

The choice of solvent plays a critical role in the synthesis of cyclotrisiloxanes, influencing reaction rates, yields, and even the types of products formed.

In the synthesis of phenyl-substituted cyclotrisiloxanes, solvents such as benzene and ethyl acetate are commonly used. kpi.ua For the reaction of dichlorosilanes with the pyridine complex of tetraphenyldisiloxanediol, benzene is a suitable solvent. kpi.ua When using zinc oxide for cyclization, ethyl acetate is employed. kpi.ua The solubility of the resulting polymers is also a key consideration; for example, poly(diphenylsiloxane) is only soluble in a few solvents at high temperatures, but the incorporation of p-tolyl or methyl groups improves solubility in common solvents like chloroform (B151607), toluene, and THF. kpi.ua

The synthesis of pyrenyl-substituted cyclotrisiloxanes is highly solvent-dependent. The reaction of di(1-pyrenyl)silanediol in the presence of triethylamine (B128534) yields the desired cyclotrisiloxane and cyclotetrasiloxane in acetonitrile (MeCN). nih.govacs.org In contrast, no product is observed in dimethylsulfoxide (DMSO) or tetrahydrofuran (B95107) (THF) under the same conditions. nih.govacs.org Reactions in chloroform and toluene proceed, but with varying yields. nih.govacs.org Polar solvents appear to stabilize the pentavalent intermediate or transition state, thereby activating the nucleophilicity of the Si-OH group. researchgate.net

For anionic ring-opening polymerization of cyclotrisiloxanes, polar aprotic solvents like THF are often essential. The polymerization of hexamethylcyclotrisiloxane (D₃) with a lithium silanolate initiator proceeds readily in THF at room temperature but is extremely slow in bulk or hydrocarbon solvents even at elevated temperatures. gelest.com This is because solvents like THF solvate the counter-ion, increasing the reactivity of the propagating silanolate end. gelest.com

Temperature and Pressure Parameters

Temperature and pressure are critical parameters that must be optimized to favor the formation of the desired cyclotrisiloxane.

In the synthesis of substituted cyclotrisiloxanes via the reaction of a disiloxanediol with a dichlorosilane, the reaction temperature is preferably maintained between 0°C and 100°C, with a more preferred range of 30°C to 70°C. google.com For the synthesis of pyrenyl-substituted cyclotrisiloxanes, the reaction is conducted at 60°C; higher temperatures (above 75°C) lead to decomposition and the formation of pyrene (B120774). nih.govacs.org No reaction occurs at room temperature. nih.govacs.org

The anionic ring-opening polymerization of cyclotrisiloxanes is also temperature-sensitive. While the polymerization of D₃ in THF can be carried out at room temperature, excessive heat (above 100°C) in other systems can favor the formation of linear polymers over cyclic monomers. gelest.com

The synthesis of 1,3,5-tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane has a boiling point of 95°C at 3 torr. alfa-chemistry.com This indicates that vacuum distillation is necessary for purification, a common technique for isolating cyclosiloxanes that requires careful control of both temperature and pressure.

Catalytic Approaches in Cyclization Reactions

Catalysts are fundamental to the efficient synthesis of cyclotrisiloxanes, promoting ring closure and influencing reaction pathways. A variety of acidic, basic, and organometallic catalysts are employed.

For the cyclotrimerization of silanol (B1196071) precursors, both acid and base catalysts are used. Acid catalysts, such as sulfuric acid, protonate the silanol oxygen, facilitating nucleophilic attack and ring closure. Basic catalysts, like potassium hydroxide (B78521) (KOH), deprotonate the silanols, which increases condensation rates but also carries the risk of forming linear oligomers. In the synthesis of substituted cyclotrisiloxanes from disiloxanediols and dichlorosilanes, basic nitrogen-containing organic compounds like triethylamine and pyridine are preferred catalysts. google.com

In anionic ring-opening polymerization, strong organic bases have emerged as effective catalysts. Guanidines, particularly those with an R–N=C(N)–NH–R′ structure, have shown high catalytic activity. rsc.orgnih.gov 1,3-trimethylene-2-propylguanidine (TMnPG) has been identified as an excellent catalyst due to its high activity and the low incidence of side reactions. researchgate.netresearchgate.net Phosphazene bases are another class of strong organic base catalysts used for the ROP of cyclosiloxanes. nih.govmdpi.com

Organometallic catalysts are also crucial. Platinum-based catalysts, such as Karstedt's catalyst, are highly effective for hydrosilylation reactions used to introduce vinyl groups. Ruthenium complexes, like RuHCl(CO)(PCy₃)₂, have been used for the silylative coupling of vinyl-substituted cyclosiloxanes with styrene. acs.org

Yield Optimization and By-product Management

Maximizing the yield of the desired cyclotrisiloxane while minimizing by-products is a key challenge in synthesis. This requires careful control of all reaction parameters and often involves specific strategies for purification.

In the synthesis of phenyl-substituted cyclotrisiloxanes, yields can vary significantly depending on the method. The reaction of dichlorosilanes with zinc oxide gives a cyclic trimer yield of about 40% after recrystallization. kpi.ua The reaction with a pyridine-disiloxanediol complex can provide yields between 60% and 80%. kpi.ua By-products in these reactions mainly consist of other cyclic oligomers, which are separated by recrystallization. kpi.ua

For the synthesis of 1,1,3,3,5-pentamethyl-5-dodecylcyclotrisiloxane, a yield of 72% was achieved after distillation of the organic layer under reduced pressure. google.com Similarly, 1,1,3,3,5-pentamethyl-5-hexylcyclotrisiloxane was obtained with a 73% yield. google.com

In hydrosilylation-based approaches for vinyl-substituted cyclotrisiloxanes, by-products are minimized by maintaining strict anhydrous conditions. Post-synthesis purification via fractional distillation is used to isolate the target compound with high purity.

In the synthesis of pyrenyl-substituted cyclotrisiloxanes, the choice of base is critical for managing by-products. Strong acids and bases lead to the cleavage of the Si-C bond, forming pyrene as a by-product. nih.govacs.org The use of a weak base like triethylamine or tetraethylammonium acetate is crucial for obtaining the desired cyclic products. nih.govacs.org

The table below summarizes the reaction conditions and yields for the synthesis of various substituted cyclotrisiloxanes.

| Product | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield |

| Phenyl-substituted cyclotrisiloxanes | Diaryldichlorosilanes | ZnO | Ethyl Acetate | Room Temp. | ~40% |

| Phenyl-substituted cyclotrisiloxanes | Dichlorosilanes, Pyridine-tetraphenyldisiloxanediol complex | Pyridine | Benzene | Room Temp. | 60-80% |

| Hexa(1-pyrenyl)cyclotrisiloxane | Di(1-pyrenyl)silanediol | Tetraethylammonium acetate | Acetonitrile | 60°C | 18% |

| 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | 1,3,5-Trimethylcyclotrisiloxane, Vinyltrimethylsilane | Karstedt's catalyst | Toluene | 50°C | >90% conversion |

| 1,1,3,3,5-Pentamethyl-5-dodecylcyclotrisiloxane | Disiloxanediol, Dichlorosilane | Triethylamine | Methylethylketone, Toluene | 30-70°C | 72% |

| 1,1,3,3,5-Pentamethyl-5-hexylcyclotrisiloxane | Disiloxanediol, Dichlorosilane | Triethylamine | Methylethylketone, Toluene | 30-70°C | 73% |

Purification and Isolation Techniques for this compound Monomers

The successful synthesis of this compound and other substituted cyclotrisiloxanes invariably produces a mixture of cyclic oligomers of varying ring sizes, linear polysiloxanes, and unreacted starting materials. Therefore, robust purification and isolation techniques are critical to obtaining the desired monomer in high purity. The choice of method depends on the physical properties of the target monomer (e.g., boiling point, melting point, polarity) and the nature of the impurities. The primary techniques employed are fractional distillation, recrystallization, and chromatography.

Fractional Distillation

Fractional distillation is a cornerstone technique for the purification of volatile cyclosiloxane monomers, separating components based on differences in their boiling points. Crude mixtures obtained from hydrolysis or equilibration reactions are often subjected to distillation to separate the desired cyclotrisiloxane from lower-boiling impurities and higher-boiling cyclopolysiloxanes like octamethylcyclotetrasiloxane (B44751) (D₄) and other oligomers. epo.org

For many cyclosiloxanes, distillation is performed under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal decomposition, which can be a risk at elevated temperatures. kpi.uarsc.org For instance, in the synthesis of diarylsiloxanes, the desired dichlorosilane precursors are obtained from the reaction mixture by fractional distillation under vacuum. kpi.ua Similarly, after synthesis, some functionalized cyclotrisiloxanes are distilled over calcium hydride (CaH₂) prior to polymerization to ensure the removal of moisture and other volatile impurities. rsc.org

A significant challenge in the distillation of some cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (which has a melting point of 64°C), is the potential for the product to solidify in the condenser, leading to blockages. epo.org One patented approach to mitigate this involves mixing the crude blend with a hydrocarbon co-solvent that has a normal boiling point between 125°C and 150°C. This mixture is then distilled, preventing the solidification of the cyclotrisiloxane in the condenser. epo.org

Table 1: Examples of Distillation in Cyclosiloxane Purification

| Compound/Mixture | Distillation Method | Purpose | Research Finding | Citation |

|---|---|---|---|---|

| Hexamethylcyclotrisiloxane | Fractional Distillation with Co-solvent | Isolate from crude blend, prevent solidification | Using a hydrocarbon co-solvent (b.p. 125-150°C) prevents the product from solidifying in the condenser during distillation. | epo.org |

| Di(p-tolyl)dichlorosilane | Fractional Distillation under Vacuum | Isolate precursor from reaction mixture | The desired dichlorosilane was successfully separated from the Grignard reaction mixture after filtering off MgBrCl. | kpi.ua |

| 1,3,5-trimethyl-1,3,5-tris (3,3,3-trifluoropropyl) cyclotrisiloxane (F₃) | Distillation over CaH₂ | Final purification before polymerization | Removes residual moisture and volatile impurities. | rsc.org |

Recrystallization

Recrystallization is a highly effective method for purifying solid cyclotrisiloxane monomers. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. mt.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. mt.com

Chromatographic Separation

Chromatography encompasses a range of techniques used for separating complex mixtures. ijpsjournal.com For cyclosiloxanes, both gas chromatography (GC) and column chromatography are valuable.

Gas Chromatography (GC): GC is primarily used for the analysis of cyclosiloxane mixtures to assess purity and monitor reaction progress. dtic.mil It separates compounds based on their volatility and interaction with a stationary phase within a column. In some investigations, GC has been instrumental in studying the stability of cyclotrisiloxanes, revealing that certain species can be unstable and equilibrate to form other products at room temperature. dtic.mil While mainly an analytical tool, preparative GC can be used for the isolation of small quantities of highly pure monomers.

Column Chromatography: Column chromatography is a preparative technique used to purify compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel, alumina) while a liquid mobile phase elutes them. ijpsjournal.comemich.edu This method is particularly useful for separating cyclosiloxanes with different functional groups, which impart varying polarities. For instance, column chromatography using non-polar solvents like hexane (B92381) has been cited as a method to isolate pure cyclic trimers.

The effectiveness of chromatographic separation can be optimized by adjusting the mobile phase composition or, in the case of ionizable compounds, the pH. libretexts.org For substituted cyclosiloxanes, the choice of a non-polar stationary phase and an appropriate aqueous or organic mobile phase allows for fine-tuned separation based on subtle differences in the polarity and partitioning behavior of the components. libretexts.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Methylcyclotrisiloxane and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-Methylcyclotrisiloxane and its polymeric derivatives. This powerful analytical method provides in-depth information regarding the chemical environment, connectivity, and three-dimensional arrangement of atoms by probing the magnetic properties of their nuclei. Specifically, ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR are instrumental in characterizing these silicon-based compounds.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the various proton environments within this compound and its polymers. savemyexams.com In a typical ¹H NMR spectrum, the protons of the methyl group (CH₃) directly attached to a silicon atom produce a distinct signal. savemyexams.com The chemical shift of these protons is influenced by the surrounding molecular structure.

For polymers derived from this compound, ¹H NMR provides valuable insights into the microstructure, such as the arrangement of monomer units. researchgate.net The technique can be used to determine the composition of copolymers by comparing the integral areas of signals corresponding to each monomer type. magritek.com In some cases, the signals of protons in the polymer backbone can be broad due to restricted molecular mobility. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si-CH ₃ | ~0.1-0.4 | Singlet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. savemyexams.com Each non-equivalent carbon atom in the molecule produces a separate signal in the spectrum. savemyexams.com The chemical shift of a carbon atom is dependent on its electronic environment, including hybridization and the electronegativity of attached atoms. libretexts.org Carbons bonded to silicon in siloxanes appear at a characteristic upfield chemical shift.

In the analysis of polysiloxanes, ¹³C NMR is sensitive to the polymer's microstructure and can be used to identify different monomer sequences and branching. uc.edu While ¹³C NMR spectra are generally simpler than ¹H NMR due to the absence of complex splitting patterns, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 2: Illustrative ¹³C NMR Chemical Shifts

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C =O (in carbonyl-containing copolymers) | 160-220 |

| sp² C (in aromatic-containing copolymers) | 110-160 |

| sp³ C -O | 50-90 |

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique utilized for the characterization of fluorinated polysiloxanes. When this compound is copolymerized with fluorine-containing monomers, ¹⁹F NMR is an effective tool for determining the composition and structure of the resulting copolymer. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, allowing for detailed analysis of the fluorine-containing units within the polymer chain.

²⁹Si NMR Spectroscopic Analysis

Silicon-29 (²⁹Si) NMR spectroscopy directly probes the silicon backbone of polysiloxanes, making it an exceptionally informative technique for studying these materials. osti.gov It allows for the quantitative analysis of the microstructure, including the identification of different siloxane units (M, D, T, and Q) and the degree of branching. osti.govsemanticscholar.org The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom and the geometry of the siloxane chain. For instance, silicon atoms in a strained cyclotrisiloxane (B1260393) ring will have a different chemical shift compared to those in a linear polymer chain. nih.gov

Table 3: Representative ²⁹Si NMR Chemical Shifts for Siloxane Units

| Siloxane Unit | Structure | Typical Chemical Shift Range (δ, ppm) |

|---|---|---|

| M | R₃Si-O- | +10 to -10 |

| D | -O-SiR₂-O- | -10 to -40 |

| T | -O-SiR(O-)-O- | -50 to -80 |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

Two-dimensional (2D) NMR techniques are powerful tools for unraveling the complex structures of polysiloxanes by providing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, which is useful for assigning complex proton spectra. wikipedia.org

HETCOR (Heteronuclear Correlation) , such as HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between a proton and a directly bonded heteronucleus like ¹³C or ²⁹Si. wikipedia.org This is invaluable for unambiguously assigning the carbon and silicon resonances in the polymer. researchgate.net

These 2D NMR methods are particularly beneficial for analyzing polymers with overlapping signals in their 1D spectra, allowing for a more complete structural characterization. wikipedia.org

Molecular Weight Determination by Chromatography

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. malvernpanalytical.comazom.comresearchgate.net This method is widely used in the analysis of polysiloxanes synthesized from this compound. intertek.com

In GPC, a polymer solution is passed through a column containing a porous gel. azom.com The separation is based on the hydrodynamic volume of the polymer chains; larger molecules elute first because they are excluded from the pores, while smaller molecules have a longer path through the column and elute later. malvernpanalytical.com By using a calibration curve created from standards of known molecular weight, such as polystyrene, the molecular weight of the polysiloxane sample can be determined. nih.gov

The molecular weight distribution is a critical parameter as it influences the physical and mechanical properties of the polymer. intertek.com GPC analysis provides several key parameters:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution. semanticscholar.org

The choice of solvent is crucial for the GPC analysis of polysiloxanes. While tetrahydrofuran (B95107) (THF) is a common solvent for GPC, toluene (B28343) is often preferred for polysiloxanes like polydimethylsiloxane (B3030410) (PDMS) to obtain stronger signals from refractive index and light scattering detectors. malvernpanalytical.comazom.com Modern GPC systems often employ multiple detectors, including refractive index (RI), light scattering, and viscometers, to provide a more comprehensive characterization of the polymer's molecular weight, size, and structure. malvernpanalytical.comresearchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polydimethylsiloxane (PDMS) |

| Polystyrene |

| Tetrahydrofuran (THF) |

| Toluene |

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers. malvernpanalytical.compaint.orgpaint.org This method separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.org As the polymer solution passes through a column packed with porous material, larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying degrees and elute later. paint.orgpaint.org

For poly(methylsiloxane)s derived from this compound, GPC is instrumental in determining their molecular weight characteristics. The choice of solvent is critical; for instance, while tetrahydrofuran (THF) is a common GPC solvent, it can lead to very small refractive index signals for polydimethylsiloxane (PDMS). malvernpanalytical.com Toluene is often a more suitable solvent, providing stronger signals. malvernpanalytical.comresearchgate.net GPC can be coupled with various detectors, such as refractive index (RI), light scattering, and viscometer detectors, to obtain comprehensive data on molecular weight, structure, and size. malvernpanalytical.com

In the synthesis of poly(dimethylsiloxane)-nylon 6 diblock copolymers, where PDMS is synthesized from the cyclic trimer D3, GPC analysis confirmed a polydispersity of 1.17 after a 90-minute reaction. dtic.mil Furthermore, hyphenated techniques like GPC-ESI-TOF MS and GPC-MALDI-TOF MS have been employed for detailed analysis of poly(dimethylsiloxane)s, offering insights into oligomer distributions. acs.org GPC-ESI-TOF MS shows higher resolution for low-mass oligomers, while GPC-MALDI-TOF MS is more effective for high-mass oligomers. acs.org

Analysis of Polydispersity Index (PDI)

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn). filab.fr A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. filab.fr

The anionic ring-opening polymerization of hexamethylcyclotrisiloxane (B157284) is a method known to produce well-defined polydimethylsiloxane (PDMS) with a low PDI and high homogeneity. wikipedia.org This controlled polymerization technique allows for the synthesis of polymers with narrow molecular weight distributions, often with PDI values between 1.0 and 1.2. nih.gov For instance, the anionic polymerization of D3 initiated with n-BuLi in THF can yield a PDI of 1.17. dtic.mil The ability to achieve low PDI is crucial for applications where uniform polymer properties are required. In contrast, other synthesis methods might result in higher PDI values. For example, a poly(dimethyl-co-methylvinyl)siloxane synthesized via polycondensation had a PDI of 1.3. mdpi.com

Vibrational Spectroscopy (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for characterizing the chemical structure and changes in polymers derived from this compound. aip.orgcsic.es FTIR analysis can identify characteristic functional groups and monitor the progress of polymerization and subsequent modifications. csic.esresearchgate.net

In the study of poly(dimethylsiloxane) (PDMS), FTIR spectra show distinct bands corresponding to various vibrational modes of the polymer chain. csic.esresearchgate.net Key bands include those for –CH3 rocking and asymmetric Si-C stretching (785-815 cm⁻¹), symmetric ≡Si-C deformation in Si–CH3 groups (1245-1270 cm⁻¹), and ≡Si-O-Si≡ bond vibrations (1018 and 1075 cm⁻¹). csic.es Changes in the intensity of these bands can indicate chemical transformations, such as the oxidation of methyl groups to silanol (B1196071) groups upon exposure to UV/ozone treatment, which is evidenced by a decrease in the intensity of the Si-CH3 bands and an increase in the Si-O-Si bands. csic.es

FTIR has also been used to study the interactions between PDMS and nanoparticles in composites. researchgate.net The introduction of ZnO nanoparticles into a PDMS matrix leads to noticeable changes in the relative intensities of the characteristic vibrational bands of the polymer. researchgate.net

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. wikipedia.org It is particularly useful for determining the glass transition temperature (Tg) of polymers, which is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. wikipedia.orgiomcworld.org

For poly(dimethylsiloxane) (PDMS), the typical glass transition temperature is around -120 °C. acs.org However, the Tg can be influenced by factors such as molecular weight, cross-linking, and the presence of other chemical moieties in the polymer chain. kpi.uawiley.com For instance, studies on poly(phenylmethylsiloxane) (PMPS) have shown that the Tg increases with molecular weight. acs.org A PMPS with a number-average molecular weight (Mn) of 1800 g/mol exhibited a Tg of 230 K (-43.15 °C). acs.org In another study, a PMPS with Mn = 2200 g/mol showed a Tg of 228 K (-45.15 °C) by DSC. acs.org The introduction of different anions in siloxane-based poly(ionic liquid)s can significantly manipulate the Tg over a wide range. wiley.com For example, a polydimethylsiloxane-derived copolymer with a TFSI anion had a Tg of -67 °C. wiley.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for evaluating the thermal stability of polymers. doria.fi The TGA curve provides information on decomposition temperatures and the amount of residual mass at high temperatures.

Polymers derived from this compound, such as poly(dimethylsiloxane) (PDMS), are known for their good thermal stability. acs.org TGA studies show that the thermal stability can be influenced by the polymer's structure and composition. For example, the introduction of diphenylsiloxane units into a poly[methyl(trifluoropropyl)siloxane] (PMTFPS) chain was found to improve its thermal stability. rsc.org In a nitrogen atmosphere, ladder-like polymethylsiloxanes have shown high thermal stability, with 10% weight loss temperatures of 528 °C and 520 °C and significant residual weights at 800 °C. rsc.org TGA curves of PDMS typically show the onset of degradation at high temperatures. For instance, one study reported an onset temperature (Tonset) of 387.6°C and a maximum degradation temperature (Tmax) of 518°C for a polysiloxane sample. researchgate.net

Surface Characterization (e.g., X-ray Photoelectron Spectroscopy (XPS), Contact Angle)

The surface properties of poly(methylsiloxane)s are critical for many of their applications. X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements are two key techniques for characterizing these surfaces.

XPS provides quantitative information about the elemental composition of a material's surface. researchgate.net For poly(dimethylsiloxane) (PDMS), XPS analysis reveals the expected atomic concentrations of silicon, oxygen, and carbon. tu-dresden.de Surface modifications, such as those induced by plasma treatment or UV irradiation, can be monitored by XPS. tu-dresden.deuminho.pt For example, after UV irradiation of a PDMS surface, the carbon content decreases significantly, while the oxygen-to-silicon atomic ratio changes from approximately 1:1 to 2:1, indicating the formation of a silica-like layer. tu-dresden.de

Contact angle measurements provide a measure of the wettability of a surface, which is related to its surface energy. dataphysics-instruments.com PDMS is inherently hydrophobic, with water contact angles typically reported in the range of 95° to 114°. researchgate.net A study on an ultrathin polysiloxane film on mica measured a water contact angle of 95° with no hysteresis. ens.fr Surface treatments can dramatically alter the wettability. Plasma oxidation, for instance, introduces silanol (SiOH) groups on the surface, rendering it hydrophilic and causing the water contact angle to decrease significantly. wikipedia.org The modification of PDMS surfaces with a perfluorinated ether can reduce the surface energy from 22 to about 8 mJ/m². lehigh.edu

Scattering Techniques for Structural Characterization

Scattering techniques are indispensable tools in polymer science for elucidating the structure and dynamics of macromolecules over a wide range of length and time scales. For polymers derived from this compound, namely polydimethylsiloxane (PDMS), neutron scattering techniques are particularly powerful. The unique interaction of neutrons with atomic nuclei, especially the significant difference in scattering cross-section between hydrogen and its isotope deuterium, allows for contrast variation studies that can highlight specific parts of a polymer architecture or a multi-component system. fz-juelich.defz-juelich.de This section details the application of small-angle and elastic neutron scattering to characterize these siloxane-based polymers.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a premier technique for investigating the structure of materials on a scale from approximately 1 to a few hundred nanometers. epj-conferences.org It is exceptionally well-suited for studying the conformation of polymer chains, the morphology of polymer blends, and the structure of complex polymer assemblies. iaea.orgnih.gov In the context of polydimethylsiloxanes, SANS provides detailed insights into their solution and melt-state behavior.

Research on blends of linear hydrogenated PDMS (H-PDMS) and linear deuterated PDMS (D-PDMS) has shown that the radii of gyration agree with theoretical predictions for random-coil polymers. researchgate.net SANS experiments have also been performed to probe the conformational behavior of unattached deuterated linear PDMS chains within end-linked protonated PDMS networks. nist.gov These studies revealed no significant variation of the radius of gyration of the linear chains as a function of the network mesh size, a finding that aligns with Monte Carlo simulations. nist.gov In one such study, deuterated PDMS chains with a molecular weight of 51,000 g/mol were dispersed in protonated PDMS networks of varying precursor molecular weights. nist.gov

The technique is also capable of characterizing more complex systems. For example, SANS has been used to investigate the internal structure of poly(methyl methacrylate) (PMMA) latexes stabilized by PDMS. uc.edu By varying the neutron scattering length density (SLD) of the solvent and using a deuterated PMMA core, researchers can spatially resolve the distribution of the stabilizer chains around the core. uc.edu

| Network Precursor Mn (g/mol) | Uncompressed Rg (Å) | Compression Ratio (λ) | Compressed Rg (Å) |

|---|---|---|---|

| 9,900 | 63.5 | 0.78 | Data fitted with wormlike chain model |

| 34,800 | 65.1 | N/A | Excess scattering observed |

| 71,500 | 64.2 | N/A | Excess scattering observed |

Elastic Neutron Scattering (for Deuterated Systems)

Elastic and quasi-elastic neutron scattering (QENS) are powerful methods for probing the dynamic processes in polymers, such as rotations and segmental motions, over picosecond to nanosecond timescales. ornl.gov The use of deuterated systems is crucial for isolating the specific motions of interest and enhancing the signal-to-noise ratio by leveraging the scattering contrast between hydrogen and deuterium. fz-juelich.defz-juelich.de In an elastic scattering experiment, the energy transfer between the neutron and the sample is zero, providing a snapshot of the polymer's structure at a specific moment. QENS, which measures very small energy transfers around the elastic peak, reveals the timescales and geometries of molecular motions. ornl.govrsc.org

For polydimethylsiloxane, QENS studies have been instrumental in characterizing the local dynamics. A significant finding is that the reorientation of the methyl (CH3) side groups contributes substantially to the dynamic structure factor at temperatures above the melting point. aps.orgnih.gov Analysis of QENS data requires sophisticated models that account for both the fast rotational motion of the CH3 groups and the slower local conformational transitions of the polymer backbone. aps.orgnih.gov These studies provide a crucial link between microscopic dynamics and macroscopic properties like viscoelasticity.

The influence of external conditions, such as pressure, on PDMS chain dynamics has also been explored. rsc.org QENS measurements under high pressure have determined the activation volume associated with chain relaxation, quantifying how pressure impedes molecular mobility. rsc.org Furthermore, by analyzing the elastic incoherent structure factor (EISF), which is the ratio of elastic scattering to total scattering, the geometry of the molecular motions can be determined. ornl.gov For example, in poly(methyl phenyl siloxane), a related polymer, energy-resolved elastic scattering has been used to distinguish between the relaxation processes of the methyl group rotation and the phenyl ring flip/segmental motion. aip.org

Studies on polymer gels with controlled network structures, though not on PDMS specifically, highlight the capability of QENS to probe dynamics under deformation. uc.edursc.org In these systems, deuterated solvents are often used to minimize their contribution to the scattering signal, thereby focusing on the polymer network dynamics. Such experiments reveal how network homogeneity affects segmental relaxation times, especially under strain, providing molecular-level insights into mechanical properties like brittleness. uc.edursc.org

| Polymer System | Observed Motion | Technique | Key Finding/Parameter | Reference |

|---|---|---|---|---|

| Poly(dimethyl siloxane) (PDMS) | CH3 group rotation & local conformational transitions | QENS | CH3 rotation provides a non-negligible contribution to the dynamic structure factor. | aps.org, nih.gov |

| Poly(dimethyl siloxane) (PDMS) Melt | Chain dynamics | QENS | Activation Volume (ΔV‡) at 398 K: 33 ų | rsc.org |

| Poly(methyl phenyl siloxane) (PMPS) | Methyl group rotation | QENS (Elastic Scan) | Relaxation is wavevector-independent. | aip.org |

| Poly(methyl phenyl siloxane) (PMPS) | Phenyl ring flip & segmental motion | QENS (Elastic Scan) | Distinct relaxation step from methyl rotation. | aip.org |

Theoretical and Computational Investigations of 2 Methylcyclotrisiloxane Systems

Quantum Chemical Studies on Ring Strain and Reactivity

Quantum chemical calculations are instrumental in understanding the structure, stability, and reactivity of cyclic siloxanes. For cyclotrisiloxanes, including 2-Methylcyclotrisiloxane, a key feature is the significant ring strain arising from the planar or near-planar arrangement of the silicon and oxygen atoms in the three-membered ring.

Studies on related cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3), have shown that the Si-O-Si bond angles are significantly smaller than the preferred unstrained angle, leading to high ring strain energy. This strain is a primary driving force for ring-opening polymerization. The introduction of a methyl group on one of the silicon atoms in this compound is expected to influence the electronic distribution and geometry of the ring, potentially altering its reactivity compared to symmetrically substituted cyclotrisiloxanes.

Quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound. wiley.com These calculations can predict the bond lengths, bond angles, and dihedral angles with high accuracy. The calculated strain energy can be correlated with the observed reactivity in polymerization reactions. For instance, the higher reactivity of certain functionalized cyclosiloxanes has been attributed to the inductive effects of electron-withdrawing groups, which make the silicon atom more electrophilic and susceptible to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations provide a means to study the dynamic evolution of chemical systems, including polymerization reactions. mdpi.com For the polymerization of this compound, MD simulations can model the ring-opening process and the subsequent chain growth. mdpi.com These simulations can be performed at the all-atom or coarse-grained level. mdpi.comnih.gov

All-atom MD simulations explicitly represent every atom in the system, offering a detailed view of the molecular interactions. mdpi.com Such simulations can elucidate the mechanism of initiation, propagation, and termination steps in the polymerization of this compound. By tracking the trajectories of individual atoms over time, it is possible to visualize the conformational changes of the growing polymer chain and the interactions with the solvent and initiator molecules.

Computational Modeling of Polymer Microstructure and Conformation

The properties of a polymer are intimately linked to its microstructure and conformation. Computational modeling plays a crucial role in predicting and understanding these aspects for polysiloxanes derived from this compound. The random incorporation of the methyl-substituted siloxane unit along the polymer chain can lead to variations in the local chemical environment, which in turn affects the polymer's physical properties.

Techniques such as Rotational Isomeric State (RIS) models can be used to predict the conformational statistics of polymer chains. rsc.org The RIS model considers the rotational states around the backbone bonds and their corresponding statistical weights to calculate properties like the characteristic ratio and the end-to-end distance of the polymer chain. rsc.org This information is vital for understanding the flexibility of the polysiloxane chain.

Furthermore, computational methods can be used to study the distribution of monomer units in copolymers. For instance, in the copolymerization of this compound with other cyclosiloxanes, the reactivity ratios of the comonomers will determine the sequence distribution of the resulting copolymer. researchgate.net This can be modeled to predict whether the copolymer will have a random, alternating, or blocky microstructure. researchgate.net The microstructure has a profound impact on the material's properties, such as its glass transition temperature and crystallinity. mdpi.com

Thermodynamic Modeling of Siloxane Systems

Thermodynamic models are essential for describing the physical and chemical behavior of siloxane systems, including those containing this compound. These models are used to predict various properties and to design and optimize chemical processes. dtu.dk

Equations of state (EoS) are mathematical models that relate the pressure, volume, and temperature of a substance. For siloxanes, accurate EoS are crucial for a wide range of applications, including their use as heat transfer fluids and working media in energy conversion. epa.govnist.gov The development of multiparameter EoS, such as the Span-Wagner functional form, has significantly improved the accuracy of thermodynamic property predictions for siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5). epa.govnist.govnist.gov

These equations are typically fitted to extensive experimental data, including vapor pressure, density, and heat capacity. epa.govnist.gov While specific EoS for this compound may not be readily available, the methodologies developed for other cyclosiloxanes can be applied. epa.govnist.gov The development of such equations often involves a critical evaluation of available experimental data and, where data is scarce, the use of accurate estimation methods. epa.govnist.gov The resulting EoS can then be used to calculate a wide range of thermodynamic properties with high accuracy and consistency. acs.orgresearchgate.net

Table 1: Examples of Siloxanes for which Multiparameter Equations of State Have Been Developed

| Compound Name | Abbreviation | Reference |

|---|---|---|

| Hexamethyldisiloxane | MM | epa.govnist.govnist.gov |

| Octamethylcyclotetrasiloxane | D4 | epa.govnist.govnist.gov |

| Decamethylcyclopentasiloxane | D5 | epa.govnist.govnist.gov |

| Octamethyltrisiloxane | MDM | acs.org |

| Decamethyltetrasiloxane | MD2M | acs.org |

Thermodynamic models can also be used to predict the phase behavior of siloxane systems, which is critical for understanding their processing and application. This includes predicting vapor-liquid equilibria, liquid-liquid equilibria, and the formation of different phases in polymer blends and solutions. researchgate.net

For example, the Flory-Huggins theory of isotropic mixing, combined with the Maier-Saupe theory of nematic order, has been used to describe the phase diagrams of mixtures of polysiloxanes and liquid crystals. researchgate.net These models can predict the miscibility of the components and the conditions under which different phases, such as isotropic and nematic phases, are stable. researchgate.netscientific.net The phase behavior is influenced by factors such as the molecular weight of the polymer and the interactions between the different components in the mixture. researchgate.net For polysiloxanes derived from this compound, such models could be used to predict their compatibility with other polymers and solvents, which is important for formulation and processing. The presence of the methyl group on the siloxane ring can influence the interaction parameters used in these models, thereby affecting the predicted phase behavior.

Structure-Property Relationship Predictions

A major goal of computational materials science is to predict the macroscopic properties of a material from its molecular structure. For polysiloxanes derived from this compound, computational methods can be used to establish quantitative structure-property relationships (QSPRs). osti.gov These relationships are invaluable for designing new materials with tailored properties.

The physical and chemical properties of a siloxane elastomer are governed by its underlying network structure. osti.gov Computational models can help in understanding how factors like crosslink density, chain length between crosslinks, and the presence of defects influence the mechanical properties of the material. tandfonline.com For instance, the stiffness of polymer chains is a key factor influencing the glass transition temperature (Tg) of polymers. nih.gov The flexibility of the polysiloxane backbone, which is a hallmark of these polymers, can be quantified using computational methods. rsc.org

By systematically varying the molecular structure in silico and calculating the corresponding properties, it is possible to build predictive models. For example, MD simulations can be used to calculate properties like the glass transition temperature, thermal expansion coefficient, and mechanical modulus of polysiloxanes. chemrxiv.org These predicted properties can then be correlated with structural features such as the degree of polymerization, the copolymer composition, and the tacticity of the polymer chain. This allows for the rational design of new polysiloxanes with optimized performance characteristics for specific applications.

Role of 2 Methylcyclotrisiloxane in the Design and Synthesis of Advanced Polymeric Materials

Development of Polysiloxanes with Tunable Properties

The synthesis of polysiloxanes with precisely controlled properties is a cornerstone of advanced materials science. The primary method for achieving this control is the ring-opening polymerization (ROP) of cyclic siloxane monomers, particularly strained cyclotrisiloxanes. This technique allows for the manipulation of polymer characteristics such as molecular weight, molecular architecture, and the incorporation of functional groups.

Polymers with Controlled Molecular Weights and Architectures

The controlled/living ring-opening polymerization of cyclotrisiloxanes is a powerful method for producing linear polysiloxanes with predictable number-average molecular weights (Mn) and narrow molecular-weight dispersity (ĐM). rsc.org This level of control is achieved through the careful selection of initiators, catalysts, and end-capping agents. For instance, organocatalytic systems using a silanol (B1196071) initiator can produce well-defined polymers. rsc.orgrsc.org The polymerization is considered to proceed via an initiator/chain-end activation mechanism, which necessitates the stringent removal of water to maintain control. rsc.org

The living nature of these polymerizations enables the synthesis of complex architectures, such as diblock copolymers, through the sequential addition of different cyclotrisiloxane (B1260393) monomers. rsc.org For example, the consecutive copolymerization of hexamethylcyclotrisiloxane (B157284) (D3) and 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3) has been demonstrated to produce well-defined PDMS/PMVS diblock copolymers. rsc.org

Table 1: Key Factors in Controlled Polysiloxane Synthesis via ROP

| Factor | Role in Polymerization | Outcome |

| Initiator | Starts the polymerization chain. The ratio of monomer to initiator determines the target molecular weight. | Controls Mn and can introduce terminal functionality. |

| Catalyst | Activates the monomer for ring-opening. Can be anionic, cationic, or organocatalytic. | Influences polymerization rate and control. |

| End-capping Agent | Terminates the living polymer chain. | Stabilizes the polymer and allows for the introduction of specific end-groups. |

| Monomer Purity | Impurities like water can act as competing initiators or transfer agents. | Affects control over molecular weight and dispersity. |

Graft Copolymers and Network Structures

Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using several methods involving siloxane chemistry. cmu.edursc.orgresearchgate.net One common approach is the "grafting through" method, where a low molecular weight monomer is copolymerized with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu This allows for the incorporation of pre-synthesized polysiloxane chains as grafts onto a different polymer backbone.

Another method involves the post-polymerization modification of a polysiloxane backbone. For instance, a poly(methylhydrosiloxane), which contains reactive Si-H groups along its chain, can be functionalized through hydrosilylation reactions. conicet.gov.ar By reacting this polymer with molecules containing unsaturated bonds (like allyl or vinyl groups), various side chains can be grafted onto the polysiloxane backbone. conicet.gov.ar This technique is versatile for creating materials with tailored properties.

Furthermore, the presence of reactive groups on the polysiloxane backbone, such as residual Si-H groups after a primary functionalization, can be utilized for cross-linking to form network structures. rsc.org These networks are fundamental to the formation of silicone elastomers and gels.

Fluoroalkyl-Substituted Polysiloxanes

Fluoroalkyl-substituted polysiloxanes are a class of materials known for their unique properties, including low surface energy, hydrophobicity, and chemical resistance. The synthesis of these materials can be achieved by the ring-opening polymerization of cyclotrisiloxanes that bear fluoroalkyl side groups. google.com Patents describe the use of cyclic trimers like {F(CF2)aC2H4SiO}3 for preparing such polymers. google.com

Copolymerization of these functionalized cyclotrisiloxanes with non-fluorinated cyclic monomers allows for the tuning of the final polymer's properties by adjusting the ratio of the comonomers. This approach enables the creation of materials that balance the unique characteristics of fluorinated polymers with the inherent flexibility and thermal stability of standard polysiloxanes.

Synthesis of Functionalized Siloxane Polymers

The introduction of functional groups into the polysiloxane structure is critical for developing materials for advanced applications, including coatings, adhesives, and biomedical devices. Functionalization can be targeted at the ends of the polymer chain or along the backbone as pendant groups.

End-Functionalized Polysiloxanes

Precisely placing functional groups at the termini of polysiloxane chains is often achieved through controlled/living ROP. rsc.orgnih.gov By using a functionalized initiator, one end of the polymer chain can be endowed with a specific chemical group from the outset of the polymerization. Subsequently, the living nature of the polymerization allows for termination with a functionalized end-capping agent, thereby introducing a potentially different functional group at the other end. rsc.orgrsc.org This leads to the synthesis of hemitelechelic (functionalized at one end) or heterotelechelic (different functionalities at each end) polysiloxanes. rsc.org This precise control over end-group chemistry is vital for applications where the polymer is intended to act as a building block for more complex structures, such as block copolymers or networks.

Pendant Functional Group Incorporation

Incorporating functional groups as side chains along the polysiloxane backbone can be accomplished in two primary ways:

Ring-Opening Polymerization of Functional Monomers : This involves the polymerization or copolymerization of cyclosiloxane monomers that already possess a functional side group. rsc.org For example, the organocatalytic ROP of (3-cyanopropyl)pentamethylcyclotrisiloxane yields a linear polysiloxane with pendant cyanopropyl groups. rsc.org The distribution and density of these functional groups can be controlled by copolymerizing the functional monomer with a non-functional one, such as hexamethylcyclotrisiloxane. rsc.org

Post-Polymerization Modification : This strategy involves modifying a pre-existing polysiloxane chain. rsc.orgresearchgate.netresearchgate.net A common precursor for this method is poly(methylhydrosiloxane), which features reactive Si-H bonds. These bonds can undergo hydrosilylation reactions with a wide variety of molecules containing carbon-carbon double bonds, effectively attaching them as pendant groups to the siloxane backbone. rsc.orgresearchgate.net This method allows for the introduction of a diverse range of functionalities, including fluoroalkyl groups or reactive moieties like glycidyl (B131873) or trimethoxysilyl groups. researchgate.net

Advanced Materials Derived from 2-Methylcyclotrisiloxane (as a monomer/precursor)

The ring-opening polymerization (ROP) of functionalized methylcyclotrisiloxanes serves as a powerful and versatile method for synthesizing advanced polysiloxanes with precisely controlled structures and properties. While "this compound" is not a standard chemical name, the principle of using cyclotrisiloxane monomers bearing methyl groups alongside other functional moieties is central to creating a new generation of high-performance polymers. These strained three-membered rings (D3 derivatives) undergo kinetically controlled, living polymerizations, which allow for the creation of well-defined polymers with narrow molecular weight distributions and specific end-groups. gelest.comresearchgate.net This level of control is crucial for tailoring materials for specialized applications, ranging from ultra-water-repellent coatings to stable components for next-generation batteries. The incorporation of functional groups, such as fluorinated or nitrile side chains, directly onto the cyclotrisiloxane precursor enables the synthesis of polymers with inherent properties like oil resistance, specific polarity, and enhanced thermal stability. nih.govvt.edu

Superhydrophobic Coatings

Polymers derived from methyl-substituted cyclotrisiloxanes are instrumental in the fabrication of superhydrophobic surfaces, which are characterized by water contact angles exceeding 150°. The key to this property lies in combining a low surface energy material with a specific surface micro/nanostructure. Fluorinated polysiloxanes, in particular, are exemplary materials for this purpose due to the extremely low polarizability of the C-F bond.

A prominent precursor for such polymers is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F). nih.govresearchgate.net Through ring-opening polymerization, this monomer yields poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), a fluorosilicone polymer that combines the flexibility of a siloxane backbone with the low surface energy of fluorinated side chains. nih.govrsc.org This polymer's resistance to oil, fuel, and solvents, coupled with its inherent hydrophobicity, makes it an excellent candidate for creating robust protective coatings. nih.gov When applied to a surface with engineered roughness, PTFPMS can produce a durable superhydrophobic layer capable of repelling water and other contaminants effectively.

| Polymer Precursor | Resulting Polymer | Key Property for Superhydrophobicity | Application Example |

| 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F) | Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) | Low surface energy from -CF3 groups | Protective and self-cleaning coatings |

This table is generated based on data from the text.

Elastomeric Materials

Functionalized methylcyclotrisiloxanes are key building blocks for high-performance elastomers designed for demanding environments where standard materials would fail. By copolymerizing different functional cyclosiloxane monomers, it is possible to create materials with tailored thermal stability, chemical resistance, and specific mechanical or dielectric properties.

For instance, fluorosilicone rubber, a high-performance elastomer, is synthesized by the co-polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F) with a vinyl-functionalized cyclosiloxane such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V4). nih.gov The resulting polymer possesses the excellent oil and fuel resistance conferred by the trifluoropropyl groups, making it indispensable for seals, gaskets, and hoses in the aerospace and automotive industries. nih.gov

Similarly, the synthesis of polysiloxanes with polar side chains leads to elastomers with unique characteristics. The ring-opening polymerization of monomers like (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2) yields polymers with polar nitrile groups. rsc.org Elastomers made from these polymers exhibit significantly reduced swelling in hydrocarbon fuels compared to nonpolar polydimethylsiloxane (B3030410) (PDMS), making them suitable for applications such as aircraft sealants. vt.edursc.org Other research has focused on modifying polysiloxanes with sulfonyl side groups to create dielectric elastomers with high dielectric permittivity and large actuation strain, for potential use in soft robotics and energy harvesting. nih.gov

| Monomer(s) | Resulting Elastomer Type | Key Feature | Primary Application |

| D3F and V4 | Fluorosilicone Rubber | Resistance to oil, fuel, and extreme temperatures | Aerospace and automotive seals |

| Cyanopropyl-functionalized cyclosiloxane | Polar Polysiloxane | Low swelling in hydrocarbons | Aircraft fuel sealants |

| Polymethylvinylsiloxane + 2-(methylsulfonyl)-ethanethiol | Sulfonyl-modified Polysiloxane | High dielectric permittivity (~18.4 at 10 kHz) | Dielectric actuators, soft robotics |

This table is generated based on data from the text and referenced sources. nih.govvt.edunih.gov

Materials for Separation and Diagnostics

Polysiloxanes derived from methylcyclotrisiloxanes are increasingly used in advanced separation and diagnostic technologies, including chromatography and membrane-based separations. The ability to precisely tune the chemical functionality of the polymer backbone is crucial for creating materials with specific selectivity for molecules or ions.

Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), synthesized from D3F, has been used to create stationary phases for chromatography. researchgate.net Its unique interaction properties, stemming from the fluorinated side groups, allow for the effective separation of various analytes. The polymer can be used to coat silica (B1680970) particles, creating a robust and selective medium for chromatographic columns. researchgate.net

In the field of membrane science, functional polysiloxanes are fabricated into membranes for gas and liquid separations. mdpi.commdpi.com The inherent high permeability of the polysiloxane backbone can be combined with the selective properties of functional side chains. For example, polymers with polar groups, such as those derived from cyanopropyl-functionalized cyclosiloxanes, can be used to create membranes with improved selectivity for polar molecules over nonpolar ones. By creating mixed matrix membranes (MMMs), where functional fillers are embedded within a polysiloxane matrix derived from these specialized monomers, it is possible to further enhance both permeability and selectivity for targeted separations like CO2/N2 or C4H10/N2. rsc.org

| Polymer System | Separation Technique | Functionality | Target Application |

| PTFPMS-coated silica | Chromatography | Selective analyte interaction | Stationary phase for chemical analysis |

| Functional Polysiloxane | Membrane Separation | Tunable polarity and permeability | Gas separation (e.g., CO2 capture), pervaporation |

| PDMS / KIT-6 Silica | Mixed Matrix Membrane | Enhanced permeability and selectivity | C4H10/N2 and CO2/N2 gas separation |

This table is generated based on data from the text and referenced sources. researchgate.netrsc.org

Specialized Copolymers for Specific Morphologies

The controlled, living nature of the ring-opening polymerization of cyclotrisiloxanes makes them ideal for the synthesis of well-defined block copolymers. gelest.comosti.gov These materials, which consist of long sequences (blocks) of chemically distinct polymers joined together, can self-assemble into highly ordered nanostructures, such as spheres, cylinders, or lamellae. This behavior is driven by the thermodynamic incompatibility of the different blocks.

By using a functionalized methylcyclotrisiloxane like (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2), it is possible to synthesize diblock or triblock copolymers where one block is a polar polysiloxane and the other block can be a nonpolar polysiloxane (like PDMS) or another type of polymer entirely. rsc.org The resulting copolymers combine the properties of each block; for example, the flexibility and low glass transition temperature of a PDMS block can be paired with the polarity and solvent resistance of a poly(cyanopropylmethylsiloxane) block. rsc.org The precise control over block length afforded by living polymerization allows for the fine-tuning of the resulting morphology for applications in areas like nanolithography, drug delivery, and thermoplastic elastomers.

Another class of highly specialized materials is liquid crystalline elastomers (LCEs), which combine the elasticity of a polymer network with the orientational order of liquid crystals. bohrium.comresearchgate.net Polysiloxane backbones are frequently used for LCEs due to their high flexibility. By attaching liquid crystal molecules (mesogens) to a polysiloxane backbone synthesized via ROP of appropriate cyclosiloxane monomers, materials that exhibit large, reversible shape changes in response to stimuli like heat or light can be created. rsc.orgnih.gov

| Monomer / Method | Copolymer Type | Resulting Morphology / Property | Potential Application |

| CNPD2 and Hexamethylcyclotrisiloxane (D3) | Block Copolymer (polar-nonpolar) | Self-assembly into nanoscale domains | Thermoplastic elastomers, nanostructured materials |

| Functional cyclosiloxanes and mesogens | Liquid Crystalline Elastomer (LCE) | Stimuli-responsive shape change | Artificial muscles, soft robotics, sensors |

This table is generated based on data from the text.

Electrolyte Additives in Battery Chemistry

The performance and safety of high-energy lithium-ion batteries are critically dependent on the stability of the interfaces between the electrolyte and the electrodes. Functionalized methylcyclotrisiloxanes have emerged as highly effective electrolyte additives that can significantly enhance battery longevity and stability, particularly in systems with high-voltage cathodes and silicon-based anodes.

Specifically, 1,3,5-tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane (also known as 3FO) has been identified as a novel and powerful additive. acs.orgresearchgate.net When added to the electrolyte in small quantities (e.g., 1 wt%), 3FO participates in the electrochemical processes during the initial battery cycles. It undergoes a ring-opening reaction to form a stable, uniform, and ionically conductive protective layer on the surface of both the cathode (cathode-electrolyte interphase, CEI) and the anode (solid-electrolyte interphase, SEI). researchgate.net This protective film suppresses the continuous decomposition of the electrolyte, reduces impedance growth, mitigates the dissolution of transition metals from the cathode, and stabilizes the entire system. researchgate.net Research has shown that this approach dramatically improves the cycling performance of high-energy cells. researchgate.net

| Additive | Battery System | Mechanism of Action | Performance Improvement |

| 1,3,5-tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane (3FO) | NCM811 Cathode / Si-C Anode | In-situ ring-opening to form a stable CEI/SEI film | Capacity retention of 93.3% after 800 cycles in a full cell |

| 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (MVCTS) | LNMO Cathode / Graphite Anode | Forms a stable SEI on the electrode surface | Improved capacity retention from 41% to 50% after 100 cycles at 60°C |

This table is generated based on data from the text and referenced sources. researchgate.netresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 2-Methylcyclotrisiloxane is intrinsically linked to the broader field of polysiloxane chemistry, where cyclic siloxanes serve as crucial monomers. The synthesis of this compound, while not as extensively documented as its non-substituted counterpart, hexamethylcyclotrisiloxane (B157284) (D₃), or its more functionalized derivatives, generally follows established routes for creating unsymmetrically substituted cyclosiloxanes. These methods typically involve the hydrolysis and condensation of appropriate dichlorosilane (B8785471) precursors, in this case, a mixture of dichlorodimethylsilane (B41323) and dichloro(methyl)silane, under controlled conditions to favor the formation of the six-membered cyclotrisiloxane (B1260393) ring.

The primary significance of this compound lies in its potential as a monomer for ring-opening polymerization (ROP), a fundamental process for producing polysiloxanes. Both anionic and cationic ROP mechanisms are applicable to cyclotrisiloxanes.

Anionic Ring-Opening Polymerization (AROP) is a well-established method for the controlled synthesis of polysiloxanes. The strained nature of the cyclotrisiloxane ring makes it highly susceptible to nucleophilic attack, driving the polymerization forward. The polymerization rate is significantly faster for cyclotrisiloxanes compared to less strained cyclotetrasiloxanes. researchgate.netencyclopedia.pub The presence of a methyl group in this compound introduces a site for potential reactivity modulation compared to the fully methylated D₃. The polymerization kinetics are influenced by factors such as the initiator, solvent, and temperature. researchgate.netmdpi.com

Cationic Ring-Opening Polymerization (CROP) , typically initiated by strong protic or Lewis acids, offers an alternative route to polysiloxanes. acs.orgrsc.org The mechanism involves the formation of highly reactive trisiloxonium ion intermediates. nih.gov However, CROP of cyclosiloxanes is often more complex and less controlled than AROP, with side reactions such as backbiting and chain transfer being more prevalent. acs.orgnih.gov The study of model cyclotrisiloxanes with mixed substituents has shown that the ring-opening can occur with a degree of selectivity, influencing the resulting polymer microstructure. researchgate.netacs.org

The introduction of a single methyl group onto the cyclotrisiloxane ring allows for the synthesis of polysiloxanes with tailored properties. The resulting poly(methylsiloxane) would possess different physical and chemical characteristics compared to the widely used poly(dimethylsiloxane) (PDMS), potentially impacting its thermal stability, solubility, and surface properties.

Table 1: Comparison of Polymerization Characteristics for Related Cyclosiloxanes

| Feature | Hexamethylcyclotrisiloxane (D₃) | 1,3,5-Tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane (D₃F) | General Expectations for this compound |

| Anionic ROP Reactivity | High, due to ring strain. researchgate.net | High, influenced by electron-withdrawing groups. | Expected to be high, similar to D₃. |

| Cationic ROP Control | Prone to side reactions. nih.gov | Can be influenced by substituents. | Likely to exhibit similar challenges with side reactions as D₃. |

| Resulting Polymer | Poly(dimethylsiloxane) (PDMS) | Poly(trifluoropropylmethylsiloxane) | Poly(methylsiloxane) segments within a polymer chain. |

Unresolved Challenges in this compound Chemistry

Despite the foundational knowledge of cyclotrisiloxane chemistry, several challenges specifically related to this compound remain.

A primary challenge lies in the selective synthesis of this compound. The co-hydrolysis of different dichlorosilane precursors often yields a mixture of cyclic and linear oligomers with varying degrees of substitution. Achieving a high yield of the desired monosubstituted cyclotrisiloxane requires precise control over reaction conditions and effective purification strategies.

Controlling the regioselectivity of the ring-opening during polymerization presents another significant hurdle. The unsymmetrical nature of this compound means that nucleophilic or electrophilic attack can occur at different silicon atoms, leading to variations in the polymer microstructure. Achieving a specific and repeatable microstructure is crucial for tailoring the final properties of the polysiloxane.

Furthermore, the copolymerization of this compound with other cyclic siloxane monomers poses challenges in controlling the monomer sequence distribution. numberanalytics.com The reactivity ratios of the comonomers will dictate whether the resulting copolymer has a random, alternating, block, or gradient structure. gelest.comresearchgate.net For this compound, a detailed understanding of its reactivity relative to other common cyclosiloxane monomers is necessary to design copolymers with desired properties.

Finally, a comprehensive understanding of the structure-property relationships of polymers derived from this compound is lacking due to the limited research focused specifically on this monomer. Detailed studies on the thermal, mechanical, and surface properties of poly(methylsiloxane) and its copolymers are needed to unlock their full potential.

Emerging Trends in Cyclotrisiloxane Polymer Science